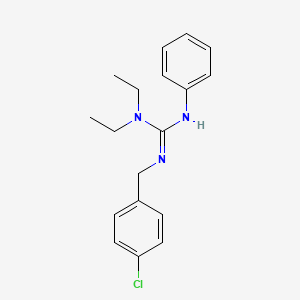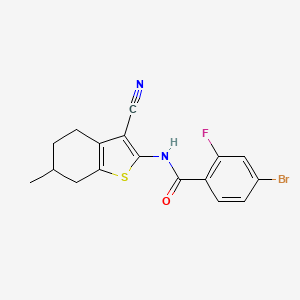![molecular formula C14H13BrO2 B2455562 [4-(Benzyloxy)-3-bromophenyl]methanol CAS No. 459430-90-1](/img/structure/B2455562.png)
[4-(Benzyloxy)-3-bromophenyl]methanol
Overview
Description
“[4-(Benzyloxy)-3-bromophenyl]methanol” is a chemical compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 . It is a solid substance with a melting point between 85 - 87 degrees Celsius .
Molecular Structure Analysis
The InChI code for “[4-(Benzyloxy)-3-bromophenyl]methanol” is 1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Benzyloxy)-3-bromophenyl]methanol” is a solid substance with a melting point between 85 - 87 degrees Celsius . It has a molecular weight of 293.16 and a molecular formula of C14H13BrO2 .Scientific Research Applications
- [4-(Benzyloxy)-3-bromophenyl]methanol serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as triazoles and pyridines .
- [4-(Benzyloxy)-3-bromophenyl]methanol can be incorporated into dendrimer frameworks, enhancing their properties and drug delivery capabilities .
Organic Synthesis and Medicinal Chemistry
Dendrimer Synthesis
Triazole Synthesis
Safety and Hazards
“[4-(Benzyloxy)-3-bromophenyl]methanol” is associated with several hazard statements, including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .
properties
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCLIDRDMAUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-bromophenyl]methanol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
![6-[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2455484.png)


![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2455488.png)
![N-methyl-2-(4-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2455489.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2455494.png)
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2455496.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2455497.png)
![2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)
![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)